For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 5-(Fmoc-amino)-1-pentanol: Chemical Properties and Applications
This technical guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental methodologies for 5-(Fmoc-amino)-1-pentanol. This bifunctional molecule is a valuable building block in synthetic organic chemistry, particularly in peptide synthesis, drug development, and materials science.
Core Chemical Properties
5-(Fmoc-amino)-1-pentanol, also known as 9-Fluorenylmethyl N-(5-hydroxypentyl)carbamate, is a white, solid compound at room temperature.[1][2] Its structure features a terminal primary alcohol and an amine group protected by a fluorenylmethoxycarbonyl (Fmoc) group. This Fmoc group is crucial for its application in peptide chemistry, as it can be selectively removed under mild basic conditions, leaving the rest of the molecule intact.[1]
Physicochemical Data
The key physicochemical properties of 5-(Fmoc-amino)-1-pentanol are summarized in the table below. This data is essential for designing synthetic routes, purification protocols, and for understanding its behavior in various solvent systems.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₃NO₃ | [1][3] |
| Molecular Weight | 325.40 g/mol | [4] |
| Melting Point | 103-108 °C (decomposes) | [1][2][3][4] |
| Boiling Point | 530.3 ± 33.0 °C (Predicted) | [2] |
| Density | 1.169 ± 0.06 g/cm³ (Predicted) | [2] |
| Appearance | White to off-white solid/powder | [1][2] |
| pKa | 12.26 ± 0.46 (Predicted) | [2] |
| Purity | ≥95% (NMR), ≥98.0% (HPLC) | [1][4] |
Compound Identifiers
Accurate identification is critical for sourcing and regulatory purposes. The following table lists the common identifiers for 5-(Fmoc-amino)-1-pentanol.
| Identifier | Value | Source(s) |
| CAS Number | 209115-33-3 | [1][3] |
| Synonyms | 9-Fluorenylmethyl N-(5-hydroxypentyl)carbamate, 5-Fmoc-Ava-ol | [1] |
| MDL Number | MFCD00377789 | [1][4] |
| PubChem ID | 2736487, 57650910 | [1][4] |
| InChI Key | YNOWFUNORLDFTH-UHFFFAOYSA-N | [4] |
| SMILES | OCCCCCNC(OCC1C(C=CC=C2)=C2C3=C1C=CC=C3)=O | [4] |
Applications in Research and Development
The unique bifunctional nature of 5-(Fmoc-amino)-1-pentanol makes it a versatile reagent in several scientific domains.
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Peptide Synthesis : It serves as a key building block in solid-phase peptide synthesis (SPPS).[1] The terminal hydroxyl group allows it to be anchored to a solid support, while the Fmoc-protected amine can be deprotected to allow for peptide chain elongation.
-
Drug Development : The compound is used to create linkers and spacers in complex drug molecules, particularly in the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems.[1] Its ability to connect bioactive molecules is crucial in medicinal chemistry.[1]
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Bioconjugation : It is employed in bioconjugation processes to link biomolecules with therapeutic agents or reporter molecules.[1]
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Materials Science : Researchers utilize this compound to create functionalized surfaces for sensors and other advanced materials.[1]
Caption: Functional roles of 5-(Fmoc-amino)-1-pentanol.
Experimental Protocols & Methodologies
While specific, detailed protocols for every application are proprietary or publication-specific, the following sections outline the fundamental experimental workflows.
Synthesis of 5-(Fmoc-amino)-1-pentanol
The compound is typically synthesized by reacting its precursor, 5-amino-1-pentanol, with an Fmoc-donating reagent.
Materials:
-
5-amino-1-pentanol
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9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Base (e.g., sodium bicarbonate, triethylamine)
-
Solvent (e.g., 1,4-dioxane, dichloromethane)
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Water
Protocol Outline:
-
Dissolve 5-amino-1-pentanol in an appropriate solvent mixture (e.g., aqueous dioxane).
-
Cool the solution in an ice bath.
-
Add a base (e.g., sodium bicarbonate) to the solution.
-
Slowly add a solution of Fmoc-Cl or Fmoc-OSu in a solvent like dioxane.
-
Allow the reaction to stir for several hours, gradually warming to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove water-soluble byproducts.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product, typically by column chromatography or recrystallization.
Caption: General synthesis workflow for Fmoc protection.
Application in Solid-Phase Peptide Synthesis (SPPS)
A primary use of 5-(Fmoc-amino)-1-pentanol is as a linker to be attached to a resin, such as a Wang or 2-chlorotrityl chloride resin.
Protocol for Loading onto 2-Chlorotrityl Chloride Resin:
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Resin Swelling : Swell the 2-chlorotrityl chloride resin in a suitable solvent like dichloromethane (DCM) for 30-60 minutes.[5]
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Reagent Preparation : Dissolve 5-(Fmoc-amino)-1-pentanol (1.0-1.5 equivalents relative to resin capacity) in DCM. A small amount of dimethylformamide (DMF) can be added to aid dissolution.
-
Coupling : Add the dissolved 5-(Fmoc-amino)-1-pentanol to the swollen resin. Add N,N-diisopropylethylamine (DIEA) (2.0-3.0 equivalents) to the mixture.
-
Reaction : Agitate the mixture at room temperature for 1-4 hours.[5]
-
Capping : To cap any unreacted trityl groups, add a small amount of methanol to the vessel and agitate for 15-30 minutes.[5]
-
Washing : Filter the resin and wash it sequentially with DCM, DMF, and finally DCM again to remove excess reagents and byproducts.
-
Drying : Dry the resin under a vacuum.
-
Substitution Check : The loading efficiency (substitution level) can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of resin with a piperidine solution and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct.[5]
Caption: Workflow for immobilizing the linker onto a solid support.
Safety, Storage, and Handling
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Storage : 5-(Fmoc-amino)-1-pentanol should be stored in a cool, dry place, typically between 2°C and 8°C.[1][2] It should be kept away from oxidizing agents and acidic substances.
-
Handling : Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. In case of dust formation, a suitable respirator should be used.
-
Stability : The compound is generally stable under recommended storage conditions. The Fmoc group is sensitive to basic conditions (e.g., piperidine) and the hydroxyl group can undergo oxidation.
